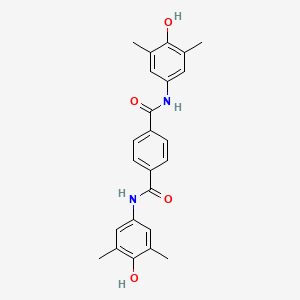
N-(1-benzylpropyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpropyl)-2-phenylacetamide, also known as N-PPA, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. N-PPA is a derivative of phenylacetamide and has been shown to exhibit analgesic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
N-(1-benzylpropyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-(1-benzylpropyl)-2-phenylacetamide has also been investigated for its anticonvulsant and antidepressant effects.
Mecanismo De Acción
The mechanism of action of N-(1-benzylpropyl)-2-phenylacetamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. N-(1-benzylpropyl)-2-phenylacetamide may also modulate the activity of ion channels, such as voltage-gated sodium channels, which play a role in pain perception.
Biochemical and Physiological Effects:
N-(1-benzylpropyl)-2-phenylacetamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been reported to have anticonvulsant and antidepressant effects. However, the exact biochemical and physiological effects of N-(1-benzylpropyl)-2-phenylacetamide are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-benzylpropyl)-2-phenylacetamide is its relatively simple synthesis method, which allows for easy production of the compound in the laboratory. N-(1-benzylpropyl)-2-phenylacetamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of N-(1-benzylpropyl)-2-phenylacetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1-benzylpropyl)-2-phenylacetamide. One area of interest is the development of more efficient synthesis methods for N-(1-benzylpropyl)-2-phenylacetamide, which can improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(1-benzylpropyl)-2-phenylacetamide in humans, which can provide valuable information for its potential therapeutic applications. Additionally, the identification of new targets and mechanisms of action for N-(1-benzylpropyl)-2-phenylacetamide can expand its potential applications in the treatment of various disorders.
Métodos De Síntesis
The synthesis of N-(1-benzylpropyl)-2-phenylacetamide involves the reaction of 1-phenyl-2-bromopropane with phenylacetamide in the presence of a palladium catalyst. This reaction results in the formation of N-(1-benzylpropyl)-2-phenylacetamide, which is a white crystalline powder. The yield of N-(1-benzylpropyl)-2-phenylacetamide can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst concentration.
Propiedades
IUPAC Name |
2-phenyl-N-(1-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-17(13-15-9-5-3-6-10-15)19-18(20)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMKBUQTHXTGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(1-phenylbutan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)
![(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5152602.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5152606.png)


![4-[(4-methyl-1-piperazinyl)methyl]quinoline](/img/structure/B5152619.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5152631.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)
![2-(4-chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5152646.png)
![N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5152652.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5152654.png)
![1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane](/img/structure/B5152660.png)

![isobutyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5152687.png)